1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 3,5-dimethoxyphenyl group linked via a urea bridge to a 1-methyl-2-oxo-tetrahydroquinoline moiety.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-22-17-6-5-13(8-12(17)4-7-18(22)23)20-19(24)21-14-9-15(25-2)11-16(10-14)26-3/h5-6,8-11H,4,7H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSHZYPGAAGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the quinoline derivative with an appropriate isocyanate or by using a phosgene-based method.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H23N5O4
- Molecular Weight : 397.4 g/mol
- IUPAC Name : 1-(3,5-dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Chemical Structure : The molecule features a urea group linked to a dimethoxyphenyl moiety and a tetrahydroquinoline derivative.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its structural features that allow it to interact with biological targets effectively. Notably:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with low IC50 values indicating high potency .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of similar compounds. For example:
- Zone of Inhibition Studies : Derivatives containing the dimethoxyphenyl group were tested for their antimicrobial efficacy against various pathogens, showing promising results in inhibiting bacterial growth .
Table 1: Summary of Key Findings from Research Studies
Notable Research Outcomes
- Anticancer Efficacy : In a study involving various cancer cell lines, compounds structurally related to this compound exhibited a mean growth inhibition percentage of up to 94% against specific lung carcinoma cell lines .
- Molecular Docking Studies : These studies have suggested that the synthesized compounds adopt binding modes similar to established inhibitors, indicating their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in various physiological effects.
Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The compound’s closest analog in the provided evidence is 1-(3,5-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (). Below is a detailed comparison:
Analysis of Substituent Effects
- 3,5-Dimethoxy vs. 3,5-Dichloro : Methoxy groups improve water solubility and hydrogen-bonding capacity, which may enhance target binding in hydrophilic environments. In contrast, chlorine substituents increase lipophilicity, favoring blood-brain barrier penetration and membrane permeability .
- Tetrahydroquinoline vs. The benzodiazepine core, with its fused heterocyclic system, is more commonly associated with GABA receptor modulation in neurological therapies .
Additional Analogues from Building Blocks ()
- 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea: Features trifluoromethyl groups, which drastically enhance metabolic stability and electronegativity compared to dimethoxy or chloro substituents.
- 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide: Shares the tetrahydroquinoline moiety but lacks the urea bridge, underscoring the critical role of the urea group in mediating hydrogen-bond interactions.
Research Findings and Limitations
- Synthetic Accessibility : The dimethoxy variant may face challenges in regioselective methoxylation, whereas dichloro derivatives are synthetically straightforward but require handling hazardous reagents .
- Biological Data Gaps : Direct comparative studies on binding affinity, toxicity, or pharmacokinetics between these analogs are absent in the provided evidence. Theoretical predictions suggest that the dimethoxy variant’s polarity may limit CNS penetration but improve solubility for oral administration.
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Common Name: this compound
- CAS Number: 1171163-10-2
- Molecular Weight: 355.4 g/mol
The compound's biological activity is believed to stem from its structural features that allow it to interact with various biological targets. Research suggests that it may function through the following mechanisms:
- Enzyme Inhibition: The urea moiety may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Binding: The compound may bind to certain receptors involved in signal transduction pathways, influencing cellular responses.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies:
- Mechanistic Insights:
Antimicrobial Activity
Research also indicates potential antimicrobial properties:
- A study highlighted that similar compounds with structural similarities exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans .
Study on Anticancer Effects
A notable study focused on the compound's effects on renal carcinoma cell lines (RFX 393). The results demonstrated that treatment with the compound resulted in:
- Increased apoptosis markers.
- Significant inhibition of CDK2 and TRKA kinases, suggesting a dual-targeting mechanism that enhances its anticancer efficacy .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications to the methoxy groups on the phenyl ring significantly influenced the compound's potency against various cancer cell lines. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
